molecular formula C35H38N4O5S B6523824 4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide CAS No. 439792-24-2

4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide

Cat. No. B6523824
CAS RN: 439792-24-2
M. Wt: 626.8 g/mol
InChI Key: OYLVCOAMVDYRTC-UHFFFAOYSA-N
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Description

4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C35H38N4O5S and its molecular weight is 626.8 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide is 626.25629150 g/mol and the complexity rating of the compound is 1060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity Under Glucose Starvation

Background: Glucose levels within solid tumors are often lower than in normal surrounding tissues due to increased glucose uptake by tumor cells and reduced nutrient supply from defective vasculature . Targeting pathways that support tumor cell survival during glucose starvation is an intriguing therapeutic strategy in oncology.

Compound 6: N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: Compound 6, a derivative of amuvatinib, has shown efficacy in tumor cells experiencing glucose starvation. Notably, it selectively kills glucose-starved tumor cells . Its mechanism of action involves inhibiting mitochondrial membrane potential, which is crucial for glucose-starved cells .

Chemical Diversity and Anticancer Evaluation

Expanding the Library: Researchers should investigate the influence of fused heteroaryl substitution on anticancer activity. Similar compounds, especially those with 3-fused heteroaryl groups, warrant exploration .

Other Derivatives and Biological Evaluation

Further Research: Additional derivatives related to compound 6 should undergo biological evaluation. Assessing their toxicity, selectivity, and pharmacokinetics will enhance our understanding of their potential applications.

properties

IUPAC Name

4-[[2-[1-(1,3-benzodioxol-5-ylamino)-1-oxobutan-2-yl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N4O5S/c1-2-31(33(41)37-26-16-17-29-30(20-26)44-22-43-29)45-35-38-28-11-7-6-10-27(28)34(42)39(35)21-24-12-14-25(15-13-24)32(40)36-19-18-23-8-4-3-5-9-23/h3-11,16-17,20,24-25,31H,2,12-15,18-19,21-22H2,1H3,(H,36,40)(H,37,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLVCOAMVDYRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C(=O)N3CC5CCC(CC5)C(=O)NCCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide

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